An In-depth Technical Guide to 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine)
An In-depth Technical Guide to 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 18:0 Diether PC, a synthetic, non-hydrolyzable ether lipid. Its unique stability against chemical and enzymatic degradation makes it a valuable tool in various research and pharmaceutical applications, particularly in the construction of robust liposomal delivery systems and as a stable component in model membranes for biophysical studies.
Core Concepts: Chemical Identity and Physicochemical Properties
18:0 Diether PC, systematically named 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, is a saturated diether glycerophospholipid. Unlike naturally prevalent phospholipids which possess ester linkages, 18:0 Diether PC features ether bonds connecting the two 18-carbon alkyl chains to the glycerol backbone. This fundamental structural difference is the primary determinant of its enhanced stability.
| Property | Value | Reference |
| Systematic Name | 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine | [1] |
| Synonyms | PC(18:0e/18:0e) | [2] |
| CAS Number | 1188-85-8 | [1] |
| Molecular Formula | C44H92NO6P | [2] |
| Molecular Weight | 762.178 g/mol | [2] |
| Percent Composition | C: 69.34%, H: 12.17%, N: 1.84%, O: 12.59%, P: 4.06% | [2] |
| Physical State | Powder | |
| Purity | >99% | [2] |
| Storage Temperature | -20°C |
Biological Significance and Applications
The primary biological significance of 18:0 Diether PC in a research and development context stems from its exceptional stability. The ether linkages are resistant to hydrolysis by phospholipases, enzymes that cleave the ester bonds in conventional phospholipids. This property makes it an ideal building block for creating highly stable liposomes, often referred to as archaeosomes, which can withstand harsh conditions and have a longer shelf-life.[3]
Due to this stability, 18:0 Diether PC has found applications in several key areas:
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Drug Delivery Systems: Liposomes formulated with 18:0 Diether PC exhibit reduced leakage of encapsulated contents and enhanced stability in biological fluids.[3] This makes them promising vehicles for the controlled release and targeted delivery of therapeutic agents.
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Model Membranes: In biophysical studies, 18:0 Diether PC is used to create artificial membranes that are not susceptible to enzymatic degradation. This allows researchers to investigate membrane properties and protein-lipid interactions in a controlled environment.
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Assay Development: Its non-hydrolyzable nature makes it a useful negative control or substrate component in enzymatic assays, such as those for phospholipase activity.[1]
While some ether lipids are precursors to signaling molecules like platelet-activating factor (PAF), there is currently no substantial evidence to suggest that 18:0 Diether PC itself is a direct modulator of specific signaling pathways. Its primary role is as a stable structural lipid. The inclusion of ether lipids in cellular membranes is known to influence the organization and stability of lipid raft microdomains, which are critical hubs for cellular signaling.
Experimental Protocols and Methodologies
Liposome Preparation using 18:0 Diether PC
A common method for preparing liposomes containing 18:0 Diether PC is through the thin-film hydration technique followed by extrusion. This method allows for the formation of unilamellar vesicles of a defined size.
Methodology:
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Lipid Film Formation:
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18:0 Diether PC and other lipid components (e.g., cholesterol, PEGylated lipids) are dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[3]
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The organic solvent is then removed under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to create a thin, uniform lipid film on the inner surface.
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The flask is placed under a high vacuum for at least one hour to remove any residual solvent.[3]
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-
Hydration:
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The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The buffer should contain the molecule to be encapsulated, if applicable.
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The hydration process is typically carried out at a temperature above the phase transition temperature of the lipid mixture.
-
-
Vesicle Sizing (Extrusion):
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The resulting suspension of multilamellar vesicles (MLVs) is subjected to multiple freeze-thaw cycles to enhance encapsulation efficiency.
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To obtain unilamellar vesicles of a uniform size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated multiple times (typically 10-20 passes) to ensure a narrow size distribution.
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Calcein Leakage Assay for Liposome Stability
This assay is a common method to assess the integrity and permeability of liposome membranes. Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration inside the liposomes. Leakage of calcein into the surrounding buffer results in its dilution and a corresponding increase in fluorescence.
Methodology:
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Preparation of Calcein-Loaded Liposomes:
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Liposomes containing 18:0 Diether PC are prepared as described above, with the hydration buffer containing a high concentration of calcein (e.g., 50-100 mM).
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After extrusion, the unencapsulated calcein is removed from the liposome suspension by size exclusion chromatography (e.g., using a Sephadex G-50 column).
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Fluorescence Measurement:
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The purified calcein-loaded liposomes are diluted in a cuvette with the desired buffer.
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The baseline fluorescence (F₀) is measured using a fluorometer (excitation ~495 nm, emission ~515 nm).
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To measure the maximum fluorescence (F_max), a lytic agent (e.g., Triton X-100) is added to the liposome suspension to completely disrupt the vesicles and release all encapsulated calcein.
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The fluorescence is monitored over time, and the percentage of calcein leakage is calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at a given time point.
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Synthesis of 18:0 Diether PC
Concluding Remarks
18:0 Diether PC is a valuable synthetic lipid for researchers in drug delivery and membrane biophysics. Its defining characteristic is its stability, which is conferred by the ether linkages that are resistant to chemical and enzymatic hydrolysis. This allows for the creation of robust liposomal formulations and stable model membranes. While a direct role in cell signaling has not been established, its use as a stable structural component in artificial membranes provides a reliable platform for studying various biological processes. The experimental protocols detailed in this guide provide a starting point for the practical application of 18:0 Diether PC in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
